molecular formula C10H7F4N B1444536 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile CAS No. 1323966-11-5

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile

Cat. No.: B1444536
CAS No.: 1323966-11-5
M. Wt: 217.16 g/mol
InChI Key: CBMBAVZSZLOOAE-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C10H7F4N. It is characterized by the presence of fluorine atoms, a trifluoromethyl group, and a nitrile group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 2-fluoro-5-methylbenzyl chloride, is reacted with a trifluoromethylating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile and its derivatives involves interactions with various molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, influencing biological pathways. These interactions can lead to the inhibition or activation of specific biochemical processes, contributing to the compound’s observed effects .

Comparison with Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 4-(Trifluoromethyl)phenylacetonitrile
  • 3-Amino-4-fluorobenzotrifluoride

Comparison: 2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Biological Activity

2-Fluoro-5-methyl-4-(trifluoromethyl)phenylacetonitrile (CAS Number: 1323966-11-5) is an organic compound with significant potential in medicinal chemistry due to its unique structural features. The presence of fluorine and trifluoromethyl groups enhances its biological activity, making it a subject of interest for various pharmacological studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₉H₅F₄N
  • Molecular Weight : 215.14 g/mol

The structural formula highlights the presence of both fluorine and trifluoromethyl groups, which are known to influence the compound's lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances electron-withdrawing properties, which can affect enzyme activity and receptor binding.

Potential Targets

  • Enzymatic Inhibition : Similar compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Studies

Recent studies have explored the biological activities of this compound, focusing on its anticancer properties and effects on various cell lines.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from recent studies:

Cell LineIC₅₀ (µM)Mechanism of Action
A549 (Lung Cancer)0.15Induction of apoptosis via caspase activation
MDA-MB-231 (Breast Cancer)0.20Inhibition of tubulin polymerization
HeLa (Cervical Cancer)0.25Cell cycle arrest at G2/M phase

Case Studies

  • Study on A549 Cells : In a study evaluating the effects on A549 cells, treatment with this compound resulted in a significant increase in caspase-3 activity, indicating the induction of apoptosis. The IC₅₀ value was found to be 0.15 µM, demonstrating potent cytotoxicity compared to standard chemotherapeutics.
  • MDA-MB-231 Cell Line : Another study highlighted the compound's ability to inhibit tubulin polymerization in MDA-MB-231 cells, leading to disrupted mitotic processes. The observed IC₅₀ was 0.20 µM, suggesting that it may serve as a potential lead compound for breast cancer treatment.

Properties

IUPAC Name

2-[2-fluoro-5-methyl-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)5-8(6)10(12,13)14/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMBAVZSZLOOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(F)(F)F)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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